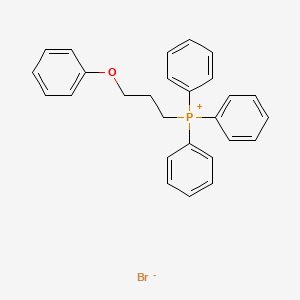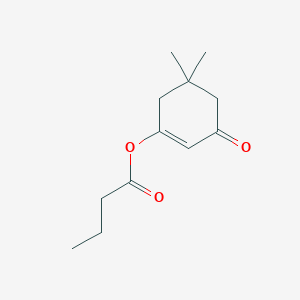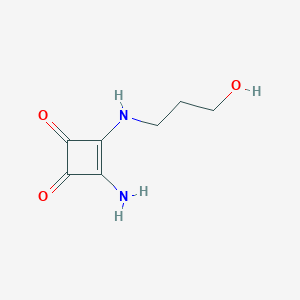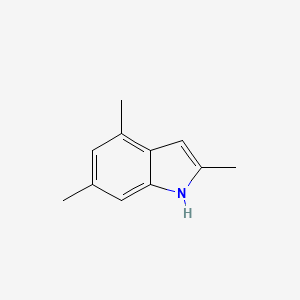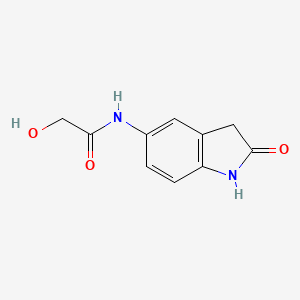
2-hydroxy-N-(2-oxo-1,3-dihydroindol-5-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-hydroxy-N-(2-oxo-1,3-dihydroindol-5-yl)acetamide is a chemical compound that belongs to the class of organic compounds known as indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This compound is characterized by the presence of an indole ring system with a hydroxy group and an acetamide group attached to it.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-(2-oxo-1,3-dihydroindol-5-yl)acetamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indole ring system, which can be derived from various precursors such as aniline derivatives.
Hydroxylation: The indole ring is hydroxylated at the 2-position using reagents such as hydrogen peroxide or other oxidizing agents.
Acetylation: The hydroxylated indole is then acetylated using acetic anhydride or acetyl chloride to introduce the acetamide group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in the synthesis include ethanol, methanol, and dichloromethane.
化学反应分析
Types of Reactions
2-hydroxy-N-(2-oxo-1,3-dihydroindol-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the acetamide can be reduced to form an amine.
Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products
Oxidation: Formation of 2-oxo-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)-acetamide.
Reduction: Formation of 2-hydroxy-N-(2-amino-2,3-dihydro-1H-indol-5-yl)-acetamide.
Substitution: Formation of 2-halo-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)-acetamide.
科学研究应用
2-hydroxy-N-(2-oxo-1,3-dihydroindol-5-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-hydroxy-N-(2-oxo-1,3-dihydroindol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxy and acetamide groups play a crucial role in its binding to enzymes and receptors, leading to modulation of their activity. The compound may inhibit or activate certain biochemical pathways, resulting in its observed biological effects.
相似化合物的比较
Similar Compounds
- 2-hydroxy-N-(2-oxo-2,3-dihydro-1H-indol-3-yl)-acetamide
- 2-hydroxy-N-(2-oxo-2,3-dihydro-1H-indol-6-yl)-acetamide
- 2-hydroxy-N-(2-oxo-2,3-dihydro-1H-indol-7-yl)-acetamide
Uniqueness
2-hydroxy-N-(2-oxo-1,3-dihydroindol-5-yl)acetamide is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties
属性
分子式 |
C10H10N2O3 |
|---|---|
分子量 |
206.20 g/mol |
IUPAC 名称 |
2-hydroxy-N-(2-oxo-1,3-dihydroindol-5-yl)acetamide |
InChI |
InChI=1S/C10H10N2O3/c13-5-10(15)11-7-1-2-8-6(3-7)4-9(14)12-8/h1-3,13H,4-5H2,(H,11,15)(H,12,14) |
InChI 键 |
ZODGULTXIFMKJN-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(C=CC(=C2)NC(=O)CO)NC1=O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
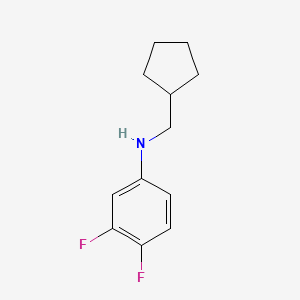
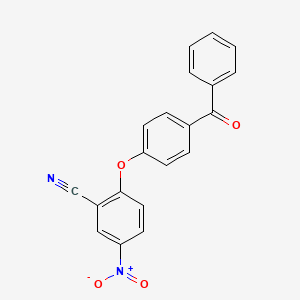
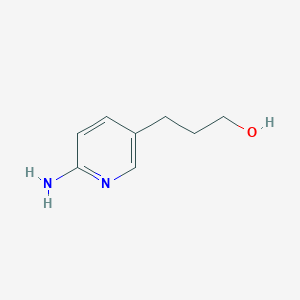
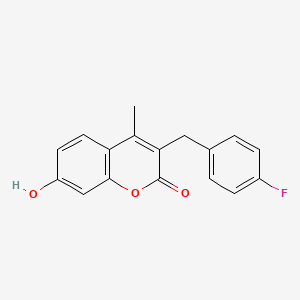
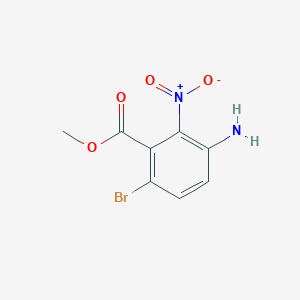
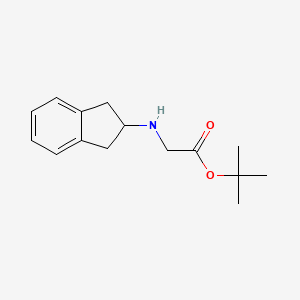
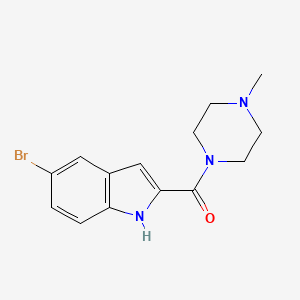
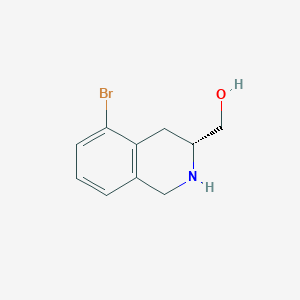
![tert-butyl N-[2-(2-methoxyphenyl)ethyl]carbamate](/img/structure/B8681861.png)
